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molecular formula C10H15BrOSi B1605443 (4-Bromobenzyloxy)trimethylsilane CAS No. 86605-93-8

(4-Bromobenzyloxy)trimethylsilane

Cat. No. B1605443
M. Wt: 259.21 g/mol
InChI Key: PDHKMVHAGSHGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303101B1

Procedure details

Trimethylsilyl chloride (1.9 ml, 15 mmol) was added dropwise to a stirred solution of 4-bromobenzyl alcohol (2.0 g, 11 mmol) in toluene (25 ml) and pyridine (2 ml) at 0° C. The stirred mixture was heated to ambient temperature during 3 hours. The reaction mixture was filtered and the organic solution evaporated to yield pure 4-bromobenzyl trimethylsilyl ether. The silyl ether can be further purified by distillation (b.p. 73° C., 0.1 mm Hg). Yield after distillation: 1.49 g (50%)
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](Cl)([CH3:4])[CH3:3].[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=1>C1(C)C=CC=CC=1.N1C=CC=CC=1>[CH3:1][Si:2]([O:12][CH2:11][C:10]1[CH:13]=[CH:14][C:7]([Br:6])=[CH:8][CH:9]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the organic solution evaporated

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)OCC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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